PD0176078
Overview
Description
PD176078 is a small molecule compound developed by Pfizer IncThis compound has been primarily investigated for its potential therapeutic applications in treating nervous system diseases, particularly pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD176078 involves several steps, starting with the preparation of the core structure. The key intermediate is (2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions involving the coupling of appropriate starting materials.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of PD176078 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
PD176078 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s chemical properties.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to introduce new functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions can yield deoxygenated compounds .
Scientific Research Applications
Chemistry: The compound is used as a tool to study calcium channel function and regulation.
Biology: Researchers use PD176078 to investigate the role of calcium channels in cellular processes and signaling pathways.
Medicine: The primary focus is on its potential as a therapeutic agent for treating pain and other nervous system disorders.
Industry: PD176078 may have applications in the development of new pharmaceuticals and as a research tool in drug discovery
Mechanism of Action
PD176078 exerts its effects by blocking voltage-gated calcium channels, specifically N-type calcium channels. These channels play a crucial role in regulating calcium influx into cells, which is essential for various cellular functions, including neurotransmitter release and muscle contraction. By inhibiting these channels, PD176078 reduces calcium influx, thereby modulating cellular activity and providing therapeutic benefits in conditions such as pain .
Comparison with Similar Compounds
PD176078 is unique in its specificity for N-type calcium channels. Similar compounds include:
Gallopamil: A phenylalkylamine calcium antagonist with antiarrhythmic and vasodilator properties.
Iganidipine: A water-soluble calcium antagonist with antihypertensive activity.
Oxatomide: A dual H1 histamine receptor and P2X7 receptor antagonist with antihistamine and antiallergic activity.
Compared to these compounds, PD176078’s specificity for N-type calcium channels makes it particularly valuable for studying and potentially treating nervous system disorders .
Properties
IUPAC Name |
(2S)-N-[4,4-bis(4-fluorophenyl)butyl]-4-methyl-2-(methylamino)pentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30F2N2O/c1-16(2)15-22(26-3)23(28)27-14-4-5-21(17-6-10-19(24)11-7-17)18-8-12-20(25)13-9-18/h6-13,16,21-22,26H,4-5,14-15H2,1-3H3,(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGJKMAIASNMXFI-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCC(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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